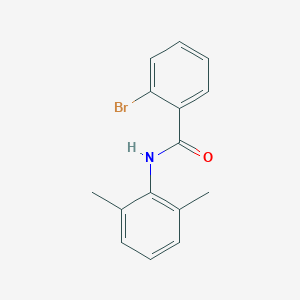

2-bromo-N-(2,6-dimethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. This compound, part of the benzamide family, is known for its unique structure and has been analyzed in several studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)benzamide involves several steps, including the reaction of commercial 2-bromobenzoic acid with suitable amines. One study reported a high yield synthesis of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, which can provide insights into the synthesis mechanisms and conditions applicable to 2-bromo-N-(2,6-dimethylphenyl)benzamide (Polo et al., 2019).

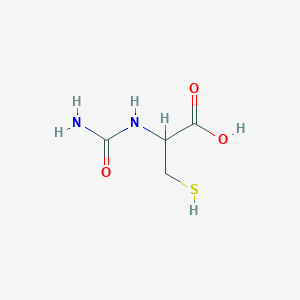

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,6-dimethylphenyl)benzamide has been characterized using X-ray crystallography, showing that the molecule crystallizes with two molecules in the asymmetric unit. The structure reveals that the H—N—C=O units adopt a trans conformation, similar to other benzanilides, and the central –NHCO– bridging unit is slightly tilted relative to the benzoyl ring (Gowda et al., 2008).

Chemical Reactions and Properties

This compound can participate in various chemical reactions characteristic of bromoarenes and benzamides. While specific reactions of 2-bromo-N-(2,6-dimethylphenyl)benzamide are not detailed, analogous compounds exhibit reactivity typical of halogenated aromatics and amides, such as substitution reactions and interactions with nucleophiles.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form can be deduced from studies on similar benzamide derivatives. These properties are significant for understanding the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

Chemical properties include reactivity with various chemical agents, stability under different conditions, and the nature of its chemical bonds. The detailed interaction forces and bond energies can be understood through studies involving similar benzamide compounds, particularly those involving halogen atoms which impact the compound's electrophilicity and overall reactivity.

For more specific studies and insights into 2-bromo-N-(2,6-dimethylphenyl)benzamide, further research would be required, focusing on this exact compound under various conditions and reactions.

References:

Wissenschaftliche Forschungsanwendungen

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamides have been found to have antioxidant and antibacterial activities . They are synthesized from benzoic acid or methylbenzoic acid and amine derivatives .

- Methods : The antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds are also tested for their in vitro growth inhibitory activity against different bacteria .

- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

-

Proteomics Research

For instance, benzamides are used in the synthesis of various pharmaceuticals . They can also be used in the production of dyes and other chemicals .

For instance, benzamides are used in the synthesis of various pharmaceuticals . They can also be used in the production of dyes and other chemicals .

Eigenschaften

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONQPWFYFWAITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351810 |

Source

|

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-dimethylphenyl)benzamide | |

CAS RN |

195383-89-2 |

Source

|

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)

![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)

![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)

![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)